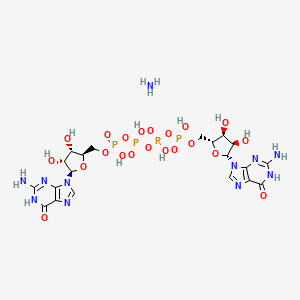
2-((4-(2-Isopropylphenoxy)butyl)amino)ethanethiol, hydrogen sulfate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiosulfuric acid hydrogen s-[2-[[4-(2-isopropylphenoxy)butyl]amino]ethyl]ester is a chemical compound with a complex structure
Vorbereitungsmethoden
The synthesis of thiosulfuric acid hydrogen s-[2-[[4-(2-isopropylphenoxy)butyl]amino]ethyl]ester involves several steps. The synthetic routes typically include the reaction of thiosulfuric acid with a suitable amine and an alkylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Thiosulfuric acid hydrogen s-[2-[[4-(2-isopropylphenoxy)butyl]amino]ethyl]ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Thiosulfuric acid hydrogen s-[2-[[4-(2-isopropylphenoxy)butyl]amino]ethyl]ester has several scientific research applications In chemistry, it is used as a reagent in various synthetic reactions In biology, it may be used in studies involving cellular processes and molecular interactionsIn industry, it can be used in the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism of action of thiosulfuric acid hydrogen s-[2-[[4-(2-isopropylphenoxy)butyl]amino]ethyl]ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Thiosulfuric acid hydrogen s-[2-[[4-(2-isopropylphenoxy)butyl]amino]ethyl]ester can be compared with other similar compounds, such as thiosulfuric acid s-[2-[[4-(4-methylcyclohexyl)butyl]amino]ethyl]ester.
Eigenschaften
CAS-Nummer |
23618-00-0 |
|---|---|
Molekularformel |
C15H25NO4S2 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
1-propan-2-yl-2-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C15H25NO4S2/c1-13(2)14-7-3-4-8-15(14)20-11-6-5-9-16-10-12-21-22(17,18)19/h3-4,7-8,13,16H,5-6,9-12H2,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
OJNDFIOARBBKBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1OCCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)









![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)

![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)
